2-Chloro-4-fluoro-3-iodoaniline
Description
Significance of Aniline (B41778) Derivatives in Contemporary Synthetic Chemistry
Aniline and its derivatives are foundational materials in modern synthetic chemistry, serving as crucial intermediates in a wide array of industrial applications. sci-hub.se Their versatility stems from the reactivity of both the aromatic ring and the amino functional group. slideshare.net
Aniline derivatives are indispensable in the production of polymers, with a significant portion being used to manufacture methylene (B1212753) diphenyl diisocyanate (MDI), a key precursor for polyurethane polymers. wikipedia.orgcoherentmarketinsights.com They are also vital in the agricultural sector for the synthesis of various herbicides and pesticides. sci-hub.secoherentmarketinsights.com Furthermore, the pharmaceutical industry extensively utilizes aniline derivatives as starting materials for a range of drugs, including analgesics like paracetamol and various sulfonamides. sci-hub.seslideshare.netwikipedia.orgresearchgate.net The amino group can be readily modified, and the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the construction of complex molecular architectures. slideshare.netwikipedia.org
Rationale for Investigating 2-Chloro-4-fluoro-3-iodoaniline
The scientific interest in this compound stems from its unique substitution pattern, which combines three different halogens on the aniline core. This specific arrangement of chloro, fluoro, and iodo groups is expected to bestow distinct chemical properties and reactivity upon the molecule.
Fluorine: The presence of a fluorine atom can enhance metabolic stability and binding affinity when the molecule is incorporated into larger, biologically active compounds.
Chlorine: The chlorine atom further modifies the electronic nature of the aromatic ring, influencing its reactivity in substitution reactions.
Iodine: The iodine atom is particularly valuable in synthetic chemistry as it can act as a leaving group in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), providing a versatile handle for introducing further molecular complexity.
The combination of these halogens on a single aniline scaffold creates a highly functionalized building block with potential applications in the synthesis of novel pharmaceuticals and advanced materials. For instance, related halogenated acetamides, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, have demonstrated antibacterial activity, suggesting that compounds derived from polyhalogenated anilines are promising candidates for biological investigation. scielo.br
Physicochemical Properties of this compound
The fundamental properties of this compound are summarized in the table below. The data is based on predicted values. uni.lu
| Property | Value |
| Molecular Formula | C₆H₄ClFIN |
| Molecular Weight | 271.46 g/mol |
| Monoisotopic Mass | 270.9061 Da |
| Predicted XlogP | 2.6 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
Data sourced from PubChemLite. uni.lu
Synthetic and Reactive Profile
While specific research detailing the synthesis of this compound is not widely published, its preparation can be inferred from established methods for analogous compounds. A common approach involves the reduction of a corresponding nitroaromatic precursor. For example, the synthesis of 2-chloro-4-fluoro-3-methylaniline (B1590439) is achieved through the reduction of 2-chloro-6-fluoro-3-nitrotoluene. prepchem.com A similar strategy could likely be employed for the target compound.
The reactivity of this compound is governed by its functional groups: the amino group and the halogenated benzene (B151609) ring. Aniline and its derivatives are known to undergo a variety of reactions. slideshare.net
Typical Reactions of Aniline Derivatives
| Reaction Type | Description |
| N-Alkylation/N-Acylation | The amino group can react with alkyl or acyl halides. |
| Diazotization | The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing various other functional groups. wikipedia.org |
| Electrophilic Aromatic Substitution | The aniline ring is activated towards substitution, though the positions are directed by the existing substituents (amino and halogens). wikipedia.org |
| Coupling Reactions | The iodine substituent can participate in transition metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. |
The specific electronic effects of the three different halogens will influence the regioselectivity and rate of these reactions, making this compound a unique substrate for synthetic exploration.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H4ClFIN |
|---|---|
Molecular Weight |
271.46 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-iodoaniline |
InChI |
InChI=1S/C6H4ClFIN/c7-5-4(10)2-1-3(8)6(5)9/h1-2H,10H2 |
InChI Key |
BBSWHEGIFCFOQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)I)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 2 Chloro 4 Fluoro 3 Iodoaniline
Reactivity of Halogen Substituents
The benzene (B151609) ring of 2-chloro-4-fluoro-3-iodoaniline is substituted with three different halogens: chlorine, fluorine, and iodine. The varying electronegativity and bond strengths of these halogens allow for selective reactions at each position.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) reactions on halogenated aromatic compounds involve the replacement of a halogen by a nucleophile. youtube.com The feasibility of these reactions is influenced by the nature of the halogen and the electronic properties of the aromatic ring. In the case of this compound, the presence of multiple halogens offers several possibilities for substitution. For instance, in related fluoro-nitro-aromatic compounds, the fluorine atom is often displaced by nucleophiles like morpholine.
Aryl halides can undergo nucleophilic substitution, and the reactivity often follows the order I > Br > Cl > F, which is the reverse of the order of electronegativity. researchgate.net This suggests that the iodine atom in this compound would be the most susceptible to nucleophilic attack, followed by chlorine and then fluorine.
Palladium-Catalyzed C-X Bond Functionalization (where X = Cl, F, I)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com The reactivity of the C-X bond in these reactions is highly dependent on the halogen, with the general trend being C-I > C-Br > C-Cl. nih.govnih.gov
This differential reactivity allows for selective functionalization of the C-I bond in the presence of C-Cl and C-F bonds. For example, Sonogashira, Heck, Suzuki, and Stille couplings can be performed selectively at the iodo position of polyhalogenated aromatic compounds. youtube.comnih.gov The weaker C-I bond is more readily activated by the palladium catalyst, enabling the introduction of various substituents at the 3-position of the aniline (B41778) ring while leaving the chloro and fluoro groups intact. nih.gov
Halogen Dance Reactions and Rearrangements
The halogen dance is a base-catalyzed migration of a halogen atom to a different position on an aromatic ring. wikipedia.orgrsc.org This rearrangement typically occurs in the presence of a strong base, such as lithium diisopropylamide (LDA), and can be a useful method for accessing isomers that are difficult to synthesize by other means. clockss.orgresearchgate.net The driving force for this reaction is the formation of a more stable carbanion intermediate. wikipedia.org
For a molecule like this compound, a halogen dance reaction could potentially lead to the migration of the iodine or chlorine atom. The exact outcome would depend on the reaction conditions, including the choice of base, solvent, and temperature. wikipedia.org
Reactivity of the Amine Functionality
The primary amine group on the aniline ring is a versatile functional group that can undergo a range of chemical transformations. chemicalbook.com
Acylation and Alkylation Reactions
The amine group of this compound can be readily acylated or alkylated. Acylation, often carried out using acyl chlorides or anhydrides in the presence of a base, converts the amine to an amide. masterorganicchemistry.comorganic-chemistry.org For example, the reaction with chloroacetyl chloride would yield the corresponding 2-chloro-N-(2-chloro-4-fluoro-3-iodophenyl)acetamide. scielo.br This transformation is often used to protect the amine group or to introduce new functionalities. google.com
Alkylation of the amine can be achieved using alkyl halides. libretexts.org However, polyalkylation can be a competing reaction. libretexts.org
Table 1: Examples of Acylation and Alkylation Reactions
| Reactant | Reagent | Product | Reaction Type |
|---|---|---|---|
| This compound | Acetyl chloride | N-(2-Chloro-4-fluoro-3-iodophenyl)acetamide | Acylation |
| This compound | Methyl iodide | N-Methyl-2-chloro-4-fluoro-3-iodoaniline | Alkylation |
| This compound | Pivaloyl chloride | N-(2-Chloro-4-fluoro-3-iodophenyl)pivalamide | Acylation google.com |
Diazotization and Subsequent Transformations
The primary aromatic amine of this compound can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid. acs.org This process is known as diazotization. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of transformations.
For example, Sandmeyer reactions can be used to replace the diazonium group with a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups. This provides a powerful method for further functionalizing the aromatic ring.
Table 2: Potential Diazotization and Subsequent Reactions
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |
|---|---|---|---|---|
| This compound | NaNO₂, HCl | 2-Chloro-4-fluoro-3-iodobenzenediazonium chloride | CuCl | 1,2-Dichloro-4-fluoro-3-iodobenzene |
| This compound | NaNO₂, H₂SO₄ | 2-Chloro-4-fluoro-3-iodobenzenediazonium bisulfate | H₂O, heat | 2-Chloro-4-fluoro-3-iodophenol |
| This compound | NaNO₂, HBF₄ | 2-Chloro-4-fluoro-3-iodobenzenediazonium tetrafluoroborate | Heat | 1-Chloro-2,4-difluoro-3-iodobenzene |
Condensation Reactions
Condensation reactions of primary amines, such as this compound, with carbonyl compounds are fundamental transformations in organic synthesis, leading to the formation of imines (Schiff bases) and related heterocyclic systems. While specific studies detailing the condensation reactions of this compound are not extensively documented in the reviewed literature, the general reactivity of anilines provides a framework for understanding its expected behavior.
The amino group (-NH2) in this compound is the primary site of nucleophilic attack on the electrophilic carbon of aldehydes and ketones. The reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon. The general mechanism involves the initial formation of a hemiaminal intermediate, which then dehydrates to yield the C=N double bond of the imine.
The electronic nature of the substituents on the aniline ring significantly influences the nucleophilicity of the amino group and, consequently, the rate and equilibrium of the condensation reaction. The fluorine atom at position 4 and the chlorine atom at position 2 are electron-withdrawing through their inductive effects, which would be expected to decrease the basicity and nucleophilicity of the amino group. Conversely, the iodine atom at position 3, while also inductively withdrawing, is less electronegative than fluorine and chlorine. Its larger size may also introduce steric hindrance around the amino group, potentially slowing down the reaction rate with bulky carbonyl compounds.
It is anticipated that this compound would react with a variety of aldehydes and ketones to form the corresponding N-substituted imines. These reactions would likely require heating and acid catalysis to proceed at a reasonable rate due to the electronically deactivated nature of the aniline. The resulting imines would be valuable intermediates for the synthesis of more complex molecules, including various heterocyclic compounds. For instance, cyclocondensation reactions of the in-situ formed imines could lead to the formation of quinazolines, benzodiazepines, and other fused heterocyclic systems, depending on the nature of the carbonyl partner and the reaction conditions.
Oxidative and Reductive Transformations
The transformation of functional groups on the this compound ring through oxidation or reduction is a key strategy for its derivatization. Of particular importance is the reduction of a nitro group to form the aniline itself, a common synthetic route for such compounds.
The synthesis of this compound would typically involve the reduction of a precursor molecule, 1-chloro-5-fluoro-2-iodo-4-nitrobenzene. The selective reduction of the nitro group in the presence of halogen substituents is a well-established transformation in organic chemistry. wikipedia.orgsci-hub.st Various reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other functional groups. commonorganicchemistry.comorganic-chemistry.org
Common methods for the reduction of aromatic nitro groups that are generally compatible with halogen substituents include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a widely used method. commonorganicchemistry.comyoutube.com However, care must be taken to avoid dehalogenation, particularly of the more reactive iodine and chlorine atoms, by carefully controlling the reaction conditions (catalyst, pressure, temperature, and reaction time). Raney nickel is often preferred over Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.com
Metal-Acid Systems: The use of metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl2) in the presence of an acid (e.g., hydrochloric acid or acetic acid) is a classic and effective method for nitro group reduction. commonorganicchemistry.comyoutube.com These methods are often chemoselective and tolerate a wide range of functional groups, including halogens. organic-chemistry.org
Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or ammonium (B1175870) polysulfide can be used for the selective reduction of nitro groups, particularly in molecules containing multiple nitro groups where only one is to be reduced. wikipedia.org
The oxidation of the amino group of this compound, on the other hand, would lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation might yield nitroso or azoxy compounds, while stronger oxidants could lead to the formation of the corresponding nitro compound or result in polymerization. Given the presence of the electron-rich amino group, the aromatic ring is also susceptible to oxidative degradation under harsh conditions.
Hydrolytic Stability and Pathways of Amide Derivatives
Amide derivatives of this compound are important for creating more complex molecules. These are typically formed by the acylation of the amino group with acyl chlorides or anhydrides. The stability of the resulting amide bond towards hydrolysis is a critical factor in their application.
Amide hydrolysis, the cleavage of the amide bond to regenerate the carboxylic acid and the amine, is generally a slow process that requires harsh conditions, such as prolonged heating in the presence of strong acids or bases. masterorganicchemistry.com This inherent stability is a key feature of the peptide bonds that form the backbone of proteins. masterorganicchemistry.com
The mechanism of acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.com This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine (in this case, this compound) leads to the formation of the carboxylic acid. masterorganicchemistry.com
The electronic effects of the substituents on the aniline ring can influence the rate of hydrolysis. The electron-withdrawing nature of the chloro, fluoro, and iodo substituents would make the nitrogen atom of the amide less basic. This would, in turn, make the protonated amine a better leaving group, potentially accelerating the hydrolysis rate compared to amides of more electron-rich anilines.
In a related context, the synthesis of N-(2-chloroacetyl)-3-chloro-4-fluoroaniline has been described, highlighting the formation of an amide linkage with a related aniline. prepchem.com Studies on the hydrolysis of amide derivatives of other aromatic amines, such as 2-aminofluorene (B1664046) and 4-aminobiphenyl, have also been conducted, providing insights into the general enzymatic and chemical cleavage of such bonds. nih.gov
The hydrolytic stability of amide derivatives of this compound would be a crucial parameter for any potential application, for instance, in the design of prodrugs or in materials science, where the controlled release of the aniline might be desired.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Electronic Properties
Nuclear Magnetic Resonance (NMR) SpectroscopyNMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR spectra would be crucial for the complete structural elucidation of 2-Chloro-4-fluoro-3-iodoaniline.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) spectroscopy is a highly sensitive and informative technique for the analysis of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This method provides sharp signals over a wide chemical shift range, making it an excellent tool for structural verification and for probing the local electronic environment of the fluorine atom. huji.ac.il
For this compound, the ¹⁹F NMR spectrum is expected to show a single signal corresponding to the fluorine atom at the C-4 position. The chemical shift of this fluorine is influenced by the electronic effects of the other substituents on the aromatic ring. Aromatic fluorine compounds typically exhibit chemical shifts in the range of +80 to +170 ppm relative to a CFCl₃ standard, with negative shifts appearing upfield. ucsb.edu For instance, the fluorine in 4-fluoroaniline (B128567) appears at approximately -117.8 ppm. rsc.org The presence of the electron-withdrawing chlorine and iodine atoms, as well as the electron-donating amino group, will modulate the electron density around the fluorine nucleus, causing a specific chemical shift that is characteristic of the molecule.
Spin-spin coupling between the ¹⁹F nucleus and the adjacent aromatic protons (H-5) is also expected, which would split the fluorine signal into a doublet. Long-range couplings to other protons might also be observed, providing further structural confirmation. wikipedia.org
Table 1: Predicted ¹⁹F NMR Characteristics for this compound
| Parameter | Expected Observation | Rationale |
|---|---|---|
| Number of Signals | 1 | Single, unique fluorine environment. |
| Chemical Shift (δ) | Dependent on solvent and standard | Influenced by electronic effects of Cl, I, and NH₂ groups. Aromatic fluorine shifts are typically wide-ranging. ucsb.edu |
| Multiplicity | Doublet (or more complex multiplet) | Primarily due to ³JF-H coupling with the proton at C-5. |
Correlation Spectroscopy and Advanced NMR Techniques
To unambiguously assign all proton and carbon signals and to confirm the substitution pattern of this compound, two-dimensional (2D) NMR techniques are indispensable.
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JH-H or ³JH-H). libretexts.org For this compound, a COSY spectrum would be expected to show a cross-peak between the signals of the two aromatic protons at C-5 and C-6, confirming their adjacent relationship on the benzene (B151609) ring. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.org An HSQC spectrum would show direct one-bond correlations between H-5 and C-5, H-6 and C-6, and the two amine protons with the nitrogen atom (if a ¹⁵N HSQC is performed). This technique is crucial for assigning the protonated carbons in the molecule.
These advanced NMR methods, used in combination, allow for the complete and confident assignment of the molecule's constitution. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. youtube.com
Absorption Characteristics and Photoresponse
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. Aniline (B41778) itself exhibits strong absorption bands due to π → π* transitions of the aromatic system and n → π* transitions associated with the non-bonding electrons of the amino group. miamioh.edu
The presence of halogen substituents (Cl, F, I) and the amino group (NH₂) act as auxochromes, modifying the absorption characteristics of the benzene chromophore. These groups can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity (εmax). youtube.com The interplay of the electron-donating amino group and the electron-withdrawing halogens will influence the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Generally, such substitutions lead to a bathochromic shift (red shift) to longer wavelengths compared to unsubstituted benzene. The absorption spectra for similar compounds are typically recorded in the 200–350 nm range. researchgate.net
Table 2: Expected UV-Vis Absorption Data for this compound
| Transition Type | Expected Wavelength Region | Notes |
|---|---|---|
| π → π * | ~240-300 nm | Intense absorption bands related to the aromatic system, modified by substituents. |
| n → π * | ~280-320 nm | Weaker absorption band from the amino group's lone pair electrons. May be masked by the more intense π → π* bands. |
Electronic Absorption Spectra of Adsorbates
When this compound is adsorbed onto a surface, its electronic absorption spectrum can be altered. The interaction with the adsorbent material can stabilize or destabilize the ground and excited states of the molecule, leading to shifts in the absorption bands. For example, the adsorption of aniline derivatives onto materials like layered double hydroxides or silver nanoparticles can cause a red-shift in the λmax. researchgate.net The nature and magnitude of this shift can provide information about the type and strength of the interaction between the adsorbate and the surface, such as the formation of hydrogen bonds or other intermolecular forces.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (molecular formula C₆H₄ClFIN), the exact monoisotopic mass is 270.9061 Da. uni.lu
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with an M+2 peak approximately one-third the intensity of the M peak, arising from the ³⁷Cl isotope.
The fragmentation of haloanilines under mass spectrometry conditions typically involves the loss of a halogen radical or a hydrogen halide molecule (HX). miamioh.eduresearchgate.net
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M]⁺ | 270.9 | Molecular Ion |
| [M+H]⁺ | 271.9 | Protonated Molecule (in soft ionization like CI or ESI) uni.lu |
| [M-I]⁺ | 144.0 | Loss of iodine radical |
| [M-Cl]⁺ | 235.9 | Loss of chlorine radical |
| [M-HCN]⁺ | 243.9 | Loss of neutral hydrogen cyanide from the aniline ring |
| [C₆H₅]⁺ | 77.1 | Phenyl cation fragment researchgate.net |
X-ray Diffraction Studies on Crystalline Derivatives
While a specific crystal structure for this compound is not publicly available, analysis of closely related dihaloaniline structures, such as 2-chloro-4-iodoaniline (B137281) and 4-chloro-2-iodoaniline (B181669), provides significant insight into the likely solid-state packing and intermolecular interactions. nih.gov
X-ray diffraction studies on these derivatives reveal that the crystal structures are stabilized by a network of weak intermolecular interactions rather than classic, strong hydrogen bonds. nih.gov Key interactions observed in the crystal lattice of isomers include:
N-H···N interactions: The amino group of one molecule can act as a hydrogen-bond donor to the nitrogen atom of a neighboring molecule, forming chains or dimers.
Halogen interactions: Contacts such as Cl···I may be present, influencing the packing arrangement. nih.gov
In the crystal structure of 4-chloro-2-iodoaniline, the C-Cl bond length is reported as 1.755 (6) Å and the C-I bond length is 2.101 (5) Å. nih.gov Similar values would be expected for this compound. The introduction of the highly electronegative fluorine atom may further influence the crystal packing by participating in weak hydrogen bonds (C-H···F) or by altering the electrostatic potential of the aromatic ring, thereby affecting the π-stacking geometry. The analysis of aniline derivatives often shows a partially crystalline nature embedded within an amorphous matrix. nih.govresearchgate.net
Crystal Structure Analysis and Molecular Packing
As of the latest available data, a definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific molecular packing arrangement remains unelucidated.
To provide a predictive context, crystallographic studies on closely related isomers such as 4-chloro-2-iodoaniline have been conducted. sigmaaldrich.com For instance, 4-chloro-2-iodoaniline crystallizes in the orthorhombic space group with specific unit cell parameters. sigmaaldrich.com The molecules in that crystal lattice are linked by intermolecular hydrogen bonds, forming one-dimensional chains. sigmaaldrich.com However, it is imperative to note that the substitution pattern of the halogen atoms, as is the case with this compound, would significantly influence the crystal packing and resulting crystallographic parameters. Therefore, direct extrapolation of these findings is not appropriate.
Theoretical and computational chemistry could offer predictions regarding the crystal structure of this compound. Such studies would involve energy minimization calculations to determine the most stable packing of the molecules in a crystalline lattice. These computational approaches can provide valuable, albeit theoretical, insights in the absence of experimental data.
Intermolecular Interactions (e.g., C-H...X, C-H...π, π-π stacking)
A comprehensive experimental analysis of the specific intermolecular interactions for this compound is not available. The nature and strength of these interactions are fundamental to understanding the compound's solid-state properties.
In halogenated organic compounds, a variety of non-covalent interactions are expected to play a significant role in the molecular assembly. These can include:
Hydrogen Bonding: The presence of the amine (-NH2) group allows for the formation of hydrogen bonds, where the hydrogen atoms can act as donors and the nitrogen atom, as well as the halogen atoms (fluorine, chlorine, and iodine), can act as acceptors.
Halogen Bonding: The iodine and chlorine atoms in the molecule could participate in halogen bonding, a highly directional interaction where the halogen atom acts as an electrophilic species.
π-π Stacking: The aromatic ring can engage in π-π stacking interactions with neighboring molecules. The geometry and strength of these interactions would be heavily influenced by the substitution pattern of the halogens on the aromatic ring.
C-H...X and C-H...π Interactions: Weak hydrogen bonds involving the carbon-hydrogen bonds of the aromatic ring as donors and the halogen atoms (X) or the π-system of an adjacent ring as acceptors are also likely to be present.
For the related isomer, 4-chloro-2-iodoaniline, studies have revealed the presence of N-H···N hydrogen bonding and a Cl···I contact. sigmaaldrich.com Additionally, offset π-stacking interactions have been characterized in this molecule. sigmaaldrich.com While these findings for an isomeric compound are informative, the distinct electronic and steric environment of this compound, particularly the presence of a fluorine atom and the different positional arrangement of the halogens, would lead to a unique set of intermolecular interactions. Computational modeling would be a valuable tool to predict the nature and relative strengths of these interactions for this compound.
Computational Chemistry and Theoretical Investigations of 2 Chloro 4 Fluoro 3 Iodoaniline
Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting various molecular properties.
Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state. For a molecule like 2-chloro-4-fluoro-3-iodoaniline, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the atoms of the benzene (B151609) ring, the amino group, and the halogen substituents. Studies on similar molecules, such as m-fluoroaniline and m-iodoaniline, have utilized DFT methods to establish their optimized geometries. researchgate.netresearchgate.net
Calculation of Electronic Structure Properties
Understanding the electronic properties of a molecule is key to predicting its reactivity and interactions.
The HOMO is the outermost molecular orbital containing electrons and acts as an electron donor, while the LUMO is the innermost molecular orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and stability. researchgate.net A smaller gap generally implies higher reactivity.
An MEP map provides a visual representation of the charge distribution on a molecule's surface. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net Typically, red or yellow areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor).
Mulliken population analysis is a method for assigning a partial charge to each atom in a molecule. This analysis helps in understanding the distribution of electrons and the electrostatic nature of the molecule, providing insights into its dipole moment and polarizability. researchgate.net
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It can quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital. This analysis is valuable for understanding intramolecular charge transfer and the influence of substituents on the electronic structure.
While the methodologies for these computational investigations are well-established, their specific application to this compound has not been reported. Future research could fill this gap, providing valuable data for chemists working with this compound and contributing to the broader understanding of substituted anilines.
Prediction of Spectroscopic Parameters
Computational methods, particularly Density Functional Theory (DFT), are employed to predict the spectroscopic parameters of molecules like this compound. These predictions are vital for interpreting experimental spectra and understanding the molecule's vibrational modes.
For a related compound, 2,6-dibromo-3-chloro-4-fluoroaniline (B62999), calculations have been performed using the HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels of theory. researchgate.net These calculations help in assigning the vibrational frequencies observed in FT-IR and FT-Raman spectra. researchgate.net For instance, the asymmetric and symmetric stretching modes of the NH2 group, as well as the stretching of the C-H bond, have been calculated and compared with experimental data. researchgate.net
Below is a table showcasing the calculated vibrational frequencies for 2,6-dibromo-3-chloro-4-fluoroaniline, which provides a reference for the expected spectral features of similar compounds.
Table 1: Calculated Vibrational Frequencies for 2,6-dibromo-3-chloro-4-fluoroaniline
| Assignment | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) | Calculated Frequency (HF/6-311++G(d,p)) (cm⁻¹) |
|---|---|---|
| νas(NH2) | 3477 | 3375 |
| νs(NH2) | 3383 | 3283 |
| ν(CH) | 3074 | 3074 |
| σ(NH2) | 1606 | 1649 |
Source: researchgate.net
Reactivity Descriptors
Reactivity descriptors derived from conceptual DFT are powerful tools for predicting the chemical behavior of molecules. These descriptors include global hardness, electrophilicity index, and Fukui functions, which help in understanding the reactivity and stability of the molecule. chemrxiv.org
The global hardness (η) is a measure of the resistance to charge transfer, while the electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. These parameters are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
Studies on related anilines, such as m-fluoroaniline and m-iodoaniline, have shown how these descriptors can be used to compare the reactivity of different substituted anilines. chemrxiv.org The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. chemrxiv.org
Table 2: Reactivity Descriptors for m-Fluoroaniline and m-Iodoaniline
| Parameter | m-Fluoroaniline | m-Iodoaniline |
|---|---|---|
| HOMO (eV) | - | - |
| LUMO (eV) | - | - |
| Global Hardness (η) | - | - |
| Electrophilicity Index (ω) | - | - |
No specific values were found in the search results for this table.
Fukui functions are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.net This analysis is crucial for predicting the regioselectivity of chemical reactions involving this compound.
Quantum Chemical Calculations for Linear and Nonlinear Optical (NLO) Properties
Quantum chemical calculations are instrumental in predicting the linear and nonlinear optical (NLO) properties of materials. These properties are essential for applications in optoelectronics and photonics.
First and Second Hyperpolarizability Calculations
The first hyperpolarizability (β) and second hyperpolarizability (γ) are key parameters that determine the NLO response of a molecule. Computational methods, such as DFT, are used to calculate these values. bohrium.com
For similar molecules like 3-chloro-4-fluoro aniline (B41778) and 2-iodo aniline, the hyperpolarizabilities have been calculated to assess their NLO potential. bohrium.com The calculated values are often compared to a standard reference material like urea (B33335) to evaluate their relative NLO efficiency. chemrxiv.orgresearchgate.net
A study on 2,6-dibromo-3-chloro-4-fluoroaniline calculated the first hyperpolarizability (β) to be significant, indicating its potential for NLO applications. researchgate.net
Table 3: Calculated NLO Properties for 2,6-dibromo-3-chloro-4-fluoroaniline
| Parameter | Calculated Value (esu) |
|---|---|
| Dipole moment (μ) | - |
| Mean polarizability (α) | - |
| First hyperpolarizability (β) | - |
No specific values were found in the search results for this table.
Structure-NLO Property Relationships
The relationship between the molecular structure and the NLO properties is a critical aspect of designing new NLO materials. The presence and position of electron-donating and electron-withdrawing groups on the aniline ring significantly influence the hyperpolarizability. bohrium.com
In aniline derivatives, the amino group acts as an electron donor, while the halogen atoms can act as electron acceptors. This charge transfer character enhances the NLO response. bohrium.com The specific arrangement of chloro, fluoro, and iodo substituents in this compound will dictate its unique NLO properties. The π-conjugation within the benzene ring also plays a crucial role in enhancing hyperpolarizabilities. bohrium.com
Photochemical Reactivity Predictions
Computational modeling can predict the photochemical reactivity of molecules, offering insights into their behavior upon exposure to light.
Computational Modeling of Photodissociation Processes
A key photochemical process for halogenated aromatic compounds is the cleavage of the carbon-halogen bond. For this compound, the C-I bond is the most likely to undergo photodissociation due to its lower bond energy compared to C-Cl and C-F bonds.
While specific computational studies on the photodissociation of this compound were not found, the principles of such modeling are well-established. These calculations would typically involve mapping the potential energy surfaces of the excited states to identify the dissociation pathways and predict the quantum yields of different photoproducts. The study of C–X···π(chelate ring) interactions in dihaloanilines shows that these interactions are more likely to form in the order X = I > Br > Cl >> F, which could influence the photochemical behavior. researchgate.net
Electronic Excitation Analysis
The electronic excitation properties of halogenated anilines are primarily governed by transitions between molecular orbitals, most notably from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the gap between them are sensitive to the nature and position of the substituents on the aniline ring. chemrxiv.org
In a molecule like this compound, the aniline moiety acts as the primary chromophore. The amino group (-NH2) is a strong electron-donating group, which generally leads to a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzene. The halogen atoms (Cl, F, I) exert both inductive (-I) and resonance (+M) effects, which further modulate the electronic structure and, consequently, the excitation energies.
Theoretical calculations for similar molecules, such as m-fluoroaniline and m-iodoaniline, have been performed using TD-DFT methods to elucidate their electronic transitions. researchgate.netchemrxiv.org These studies typically reveal that the lowest energy electronic transitions are predominantly of a π → π* character, localized on the benzene ring. The specific energies and oscillator strengths depend on the computational method and basis set employed. researchgate.net
For this compound, a TD-DFT calculation would likely predict several excited states. The primary absorption bands in the UV-Vis spectrum would correspond to transitions with significant oscillator strengths. The major electronic transitions and their contributions from different molecular orbitals can be elucidated through such theoretical investigations.
Table 1: Hypothetical Electronic Excitation Data for this compound
| Excited State | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
| S1 | 310 | 4.00 | 0.05 | HOMO -> LUMO |
| S2 | 285 | 4.35 | 0.12 | HOMO-1 -> LUMO |
| S3 | 250 | 4.96 | 0.30 | HOMO -> LUMO+1 |
| S4 | 230 | 5.39 | 0.25 | HOMO-2 -> LUMO |
Note: The data in this table is hypothetical and serves as an illustrative example of what a TD-DFT calculation might yield. Actual values would require a specific computational study to be performed on this compound.
The analysis of the molecular orbitals involved in these transitions would reveal the specific regions of the molecule that are electronically excited. For instance, the HOMO is typically centered on the aniline ring and the amino group, while the LUMO is also distributed across the aromatic system. The involvement of the p-orbitals of the halogen atoms in these frontier orbitals can also influence the electronic transitions.
Applications of 2 Chloro 4 Fluoro 3 Iodoaniline in Advanced Organic Synthesis
Role as a Versatile Building Block in Complex Molecular Architectures
The distinct reactivity of the C-Cl, C-F, and C-I bonds, coupled with the nucleophilicity of the amino group, allows for a programmed and stepwise approach to molecular construction. nih.govresearchgate.net The iodine atom, being the most reactive of the halogens towards cross-coupling reactions, can be selectively functionalized, leaving the chloro and fluoro groups intact for subsequent modifications. This hierarchical reactivity is a key feature that enables the synthesis of highly substituted and complex molecules from a relatively simple starting material. illinois.edu
Chemists can employ iterative cross-coupling (ICC) strategies, where different building blocks are sequentially added to the 2-chloro-4-fluoro-3-iodoaniline core. illinois.edu This modular approach facilitates the rapid generation of a library of analogues with diverse functionalities, which is particularly advantageous in drug discovery and materials science. The ability to introduce various substituents at specific positions on the aromatic ring allows for the fine-tuning of the electronic and steric properties of the final molecule.
Synthesis of Advanced Heterocyclic Compounds and Scaffolds
The structure of this compound is particularly well-suited for the synthesis of a wide array of heterocyclic compounds, which are core structures in many biologically active molecules.
Precursor for Indole (B1671886) Derivatives
This compound serves as a valuable precursor for the synthesis of substituted indole derivatives. organic-chemistry.org Indoles are a critical class of heterocyclic compounds found in numerous natural products and pharmaceuticals. The synthesis often involves an initial Sonogashira cross-coupling reaction between the iodo-substituted aniline (B41778) and a terminal alkyne, catalyzed by palladium and copper complexes. nih.gov This step forms a 2-alkynylaniline intermediate.
Subsequent electrophilic cyclization of the 2-alkynylaniline, often promoted by electrophiles like iodine, leads to the formation of the indole ring. nih.gov This method allows for the introduction of a wide variety of substituents at the 2- and 3-positions of the indole nucleus. The presence of the chloro and fluoro groups on the aniline starting material is carried through to the final indole product, providing handles for further functionalization.
A notable application is the consecutive four-component reaction to generate trisubstituted 3-iodoindoles. This one-pot synthesis starts with ortho-haloanilines, terminal alkynes, N-iodosuccinimide, and alkyl halides, proceeding through a copper-free alkynylation, base-catalyzed cyclization, electrophilic iodination, and finally, electrophilic trapping of the indole anion. beilstein-journals.org
Intermediate in the Synthesis of Pyrrolopyridine Mannich Bases
While direct synthesis of pyrrolopyridine Mannich bases from this compound is not extensively documented, its analogous structures are key in such syntheses. For instance, related pyrrolopyridine scaffolds are used in one-pot, three-component condensation reactions with secondary amines and formaldehyde (B43269) to produce Mannich bases. nih.gov These reactions are fundamental in creating compounds with potential antimicrobial and antimycobacterial activities. nih.govnih.gov The general synthetic utility of halogenated anilines suggests that this compound could be a valuable intermediate in the multi-step synthesis of complex pyrrolopyridine derivatives, which can then be converted to their corresponding Mannich bases.
Development of Specialized Organic Reagents and Ligands
The unique electronic and steric properties of this compound make it a candidate for the development of specialized organic reagents and ligands for catalysis and materials science. The presence of multiple halogen atoms can influence the coordination properties of ligands derived from this aniline, potentially leading to catalysts with novel reactivity and selectivity. The fluorinated nature of the compound can also impart desirable properties such as increased thermal stability and altered lipophilicity. sigmaaldrich.comossila.com
Functionalization of Nanomaterials (e.g., Graphene Oxide Derivatives)
Graphene oxide (GO) possesses a surface rich in oxygen-containing functional groups, such as carboxyl, hydroxyl, and epoxide groups, which can be chemically modified. sigmaaldrich.com While direct functionalization with this compound is a specific application, the general principles of GO functionalization are well-established. The amino group of the aniline can react with the carboxylic acid groups on GO via amidation reactions, often facilitated by coupling agents like EDC/NHS, to form stable amide linkages. sigmaaldrich.com
This covalent functionalization can alter the properties of graphene oxide, such as its dispersibility in various solvents and its electronic properties. The attached this compound moiety can then serve as a platform for further chemical modifications through its reactive halogen atoms. This approach could be used to anchor catalytic species or other functional molecules to the graphene oxide surface, creating hybrid materials with tailored properties for applications in sensing, catalysis, and electronics. rsc.org
Design and Synthesis of Precursors for Pharmaceutically Relevant Molecules
The halogenated aniline scaffold is a common feature in many pharmaceutical compounds. The ability to selectively functionalize the different halogen positions of this compound makes it a highly valuable precursor in the design and synthesis of new drug candidates. nih.govresearchgate.net The fluorine atom, in particular, is often incorporated into drug molecules to enhance metabolic stability, binding affinity, and bioavailability. sigmaaldrich.com
The chloro and iodo groups provide synthetic handles for introducing a wide range of substituents through various cross-coupling reactions, allowing for the exploration of a broad chemical space in the search for new therapeutic agents. nih.govresearchgate.net For instance, related chloro-fluoro anilines are used as intermediates in the synthesis of kinase inhibitors for cancer therapy and compounds targeting neurological pathways. chemicalbook.com
Intermediates for Therapeutic Agents (e.g., Antiviral, Antitumor, Antibiotic, Anti-inflammatory Compound Precursors)
The unique substitution pattern of this compound makes it an attractive starting material for the development of a wide range of therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine and iodine atoms offer versatile handles for further chemical modifications.
Antitumor Agents: The pursuit of novel anticancer therapeutics has led to the extensive exploration of halogenated organic molecules. Polysubstituted anilines are core components of many kinase inhibitors, a class of drugs that target the signaling pathways essential for tumor growth and proliferation. nih.govebi.ac.uk The this compound scaffold is particularly relevant in this context. For instance, the related compound, 2-fluoro-4-iodoaniline (B146158), is a known moiety in the synthesis of TAK-733, a selective inhibitor of MEK1/2 kinases, which are key components of the RAS/MAPK signaling pathway often dysregulated in cancer. lifechempharma.com This highlights the potential of iodo-fluoro-aniline derivatives in the design of potent antitumor agents. The synthesis of such inhibitors often involves the coupling of the aniline derivative with a heterocyclic core, a strategy where the iodo group of this compound can be effectively utilized. nih.gov Furthermore, fluorinated nucleosides have demonstrated significant anticancer activity, and the aniline scaffold can be a precursor to the nitrogenous bases required for their synthesis. unilag.edu.ngnih.gov
Antiviral Agents: The development of effective antiviral drugs frequently relies on the synthesis of nucleoside analogues that can interfere with viral replication. nih.govnih.gov Halogenated and specifically fluorinated nucleosides have shown promise in this area. mdpi.com The synthesis of these modified nucleosides often involves the coupling of a sugar moiety with a functionalized nucleobase. While direct examples involving this compound are not prevalent in readily available literature, the compound's structure provides a foundation for the synthesis of various substituted pyrimidines or purines, which are the core of nucleosides. The amino group can be transformed into a part of the heterocyclic base, and the halogen substituents can be used to modulate the electronic properties and biological activity of the resulting nucleoside analogue.
Antibiotic Agents: The challenge of antimicrobial resistance necessitates the development of new classes of antibiotics. Histidine kinase inhibitors have emerged as a promising target for novel antibacterial drugs due to their essential role in bacterial two-component signal transduction systems. nih.gov The synthesis of these inhibitors often involves the use of halogenated anilines. nih.gov The this compound scaffold can be envisioned as a starting point for the synthesis of such inhibitors, where the aniline core can be incorporated into larger, more complex molecules designed to bind to the active site of histidine kinases.
Anti-inflammatory Compounds: Halogenated compounds, particularly those containing fluorine, have a long history in the development of anti-inflammatory drugs. For example, fluorinated steroids are widely used for their potent anti-inflammatory effects. nih.gov While not a steroid itself, this compound can serve as a precursor for non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of polyfluoroalkyl sp2-iminosugar glycolipids with immunomodulatory properties, including anti-inflammatory activity, has been reported, showcasing the diverse applications of fluorinated building blocks in this therapeutic area. nih.gov
Strategies for Incorporating Halogenated Anilines into Drug-like Structures
The utility of this compound as a synthetic intermediate is largely dependent on the strategic manipulation of its halogen substituents. The differential reactivity of the C-I, C-Cl, and C-F bonds allows for selective functionalization through various modern cross-coupling reactions. This enables the construction of diverse and complex molecular scaffolds from a single, readily available starting material.
Palladium-catalyzed cross-coupling reactions are paramount in this context. mdpi.commdpi.comnih.gov The high reactivity of the carbon-iodine bond makes it particularly amenable to a range of transformations.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. This is a powerful method for introducing alkynyl moieties into the aromatic ring, which can then be further elaborated or may themselves be part of a pharmacophore.
Suzuki-Miyaura Coupling: This versatile reaction enables the formation of a carbon-carbon bond between the aryl iodide and an organoboron compound. This is a widely used method for constructing biaryl structures, which are prevalent in many classes of drugs, including kinase inhibitors. nih.gov
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of various amine or amide groups at the position of the iodine atom. This is a crucial transformation for building molecules with diverse functionalities and for modulating their physicochemical properties.
The table below summarizes the potential applications of these key coupling reactions with this compound in the synthesis of therapeutic agent precursors.
| Coupling Reaction | Reagent | Product Type | Potential Therapeutic Application |
| Sonogashira Coupling | Terminal Alkyne | Arylalkyne | Antitumor, Antiviral |
| Suzuki-Miyaura Coupling | Organoboron Compound | Biaryl | Antitumor (Kinase Inhibitors), Anti-inflammatory |
| Buchwald-Hartwig Amination | Amine/Amide | Di- or Tri-arylamine | Antitumor, Antibiotic |
The strategic and sequential application of these coupling reactions, leveraging the differential reactivity of the halogen atoms, allows for the systematic and controlled elaboration of the this compound core. This approach provides access to a vast chemical space, enabling the synthesis of novel and highly functionalized molecules with the potential for significant therapeutic value. The ability to fine-tune the molecular structure through these selective transformations is a cornerstone of modern drug discovery. researchgate.netacs.org
Conclusion and Future Research Directions
Summary of Current Research Landscape
Research into 2-Chloro-4-fluoro-3-iodoaniline has primarily focused on its utility as a building block in organic synthesis. The presence of multiple halogen substituents on the aniline (B41778) ring makes it a valuable intermediate for creating more complex molecules through various chemical reactions. smolecule.com These reactions include nucleophilic and electrophilic substitutions, as well as transition metal-catalyzed coupling reactions. smolecule.com
The exploration of its biological activities has revealed potential applications in several key areas:
Antimicrobial Agents: Like other halogenated anilines, derivatives of this compound have demonstrated efficacy against various bacterial strains. smolecule.com
Anticancer Properties: Certain derivatives have exhibited cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents. smolecule.com
Enzyme Inhibition: The ability of some halogenated anilines to inhibit specific enzymes suggests their potential use in drug design. smolecule.com
The synthesis of this compound itself can be achieved through several routes, including the halogenation of aniline derivatives or direct halogenation under controlled conditions. smolecule.com
Identification of Knowledge Gaps
Despite its potential, the body of literature specifically dedicated to this compound remains relatively sparse. While its role as a synthetic intermediate is acknowledged, comprehensive studies on its own biological and physical properties are limited. There is a notable absence of detailed toxicological assessments and in-depth investigations into its mechanism of action in biological systems. smolecule.com Furthermore, while the general reactivity of halogenated anilines is understood, specific reaction kinetics and thermodynamic data for this compound are not widely available.
Proposed Future Methodological Advancements in Synthesis
Future research should aim to develop more efficient and environmentally benign synthetic methods for this compound and its derivatives. This could involve:
Catalytic Methods: Exploring novel transition metal catalysts for more selective and higher-yielding halogenation and coupling reactions.
Flow Chemistry: Utilizing microreactor technology for safer and more controlled synthesis, particularly for reactions involving hazardous reagents.
Biocatalysis: Investigating the use of enzymes for the stereoselective synthesis of chiral derivatives, which could have significant implications for pharmaceutical applications.
A patented method for producing a related compound, 2-fluoro-3-iodoaniline (B2357727), involves taking o-fluoroiodobenzene as a starting material, introducing a carboxyl group, carrying out a rearrangement, and finally removing a protecting group. google.com This multi-step approach highlights the complexity that can be involved in synthesizing such substituted anilines and points to the need for streamlined processes.
Prospects for Novel Derivatizations and Applications
The true potential of this compound likely lies in the novel compounds that can be derived from it. Future derivatization strategies could focus on:
Pharmaceutical Scaffolds: Incorporating the 2-chloro-4-fluoro-3-iodoanilino moiety into known pharmacophores to create new drug candidates with improved efficacy or selectivity. The related compound 2-fluoro-4-iodoaniline (B146158) is a known moiety of TAK-733, a selective inhibitor of MEK2, highlighting the potential of such structures in drug discovery. pharmaffiliates.com
Functional Materials: Synthesizing polymers and other materials where the electronic properties of the halogenated aniline can be exploited for applications in electronics and photonics.
Agrochemicals: Developing new pesticides and herbicides, as aniline derivatives are precursors to a range of agrochemicals. google.com
Potential for Advanced Computational Modeling and Experimental Validation
Advanced computational modeling presents a powerful tool to accelerate research into this compound. Density Functional Theory (DFT) studies, similar to those performed on related compounds like m-fluoroaniline and m-iodoaniline, can provide valuable insights into:
Molecular and Electronic Structure: Predicting bond lengths, bond angles, and electronic properties such as HOMO-LUMO energy gaps. chemrxiv.org
Reactivity Prediction: Using molecular electrostatic potential (MEP) maps to predict sites for nucleophilic and electrophilic attack, guiding synthetic strategies. chemrxiv.org
Spectral Analysis: Simulating spectroscopic data (e.g., UV-Vis, IR, NMR) to aid in the characterization of new derivatives. chemrxiv.org
Biological Activity: Docking studies can predict the binding affinity of derivatives with biological targets like enzymes and receptors, helping to prioritize compounds for experimental testing.
These computational predictions must be rigorously validated through experimental work. For instance, the crystal structure of the related compound 2-chloro-4-iodoaniline (B137281) has been determined by X-ray diffraction, revealing details about its intermolecular interactions. researchgate.net Similar experimental validation for this compound and its derivatives is crucial for confirming theoretical models and advancing our understanding of this promising chemical entity.
Q & A
Basic: What are the optimal synthetic routes for 2-Chloro-4-fluoro-3-iodoaniline?
The compound is typically synthesized via sequential halogenation or cross-coupling reactions. A feasible approach involves:
- Stepwise halogenation : Start with aniline derivatives, introducing halogens (Cl, F, I) using directed ortho-metalation (DoM) or electrophilic substitution. For iodine, Ullmann coupling or iodination with N-iodosuccinimide (NIS) can be effective .
- Catalytic cross-coupling : Use palladium catalysts (e.g., Pd(PPh₃)₄) to introduce iodine at the meta position, followed by chloro/fluoro substitution. Monitor regioselectivity using TLC and optimize reaction temperatures (60–100°C) to minimize byproducts .
Advanced: How to address regioselectivity challenges during halogenation?
Regioselectivity issues arise due to competing electronic effects of halogens. Strategies include:
- Protecting group chemistry : Temporarily block reactive sites (e.g., using acetyl groups) to direct halogenation to desired positions .
- Computational modeling : Predict electronic density maps via DFT calculations to identify favorable sites for substitution. Compare with experimental NMR data (e.g., and shifts) to validate outcomes .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : Use , , and NMR to confirm substituent positions. For example, fluorine’s deshielding effect in NMR (~-120 ppm) indicates para-fluoro placement .
- HPLC-MS : Assess purity (>95%) and detect trace intermediates. Optimize mobile phases (e.g., acetonitrile/water with 0.1% formic acid) for peak resolution .
Advanced: How to resolve contradictions in spectral data between synthetic batches?
Discrepancies in NMR or MS data may stem from:
- Isomeric impurities : Compare retention times (HPLC) with authentic standards. Use column chromatography (silica gel, hexane/EtOAc) to isolate isomers .
- Solvent artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture, which can cause peak splitting. Repeat analyses under inert atmospheres .
Basic: How to evaluate biological activity of this compound in enzyme studies?
- Enzyme inhibition assays : Test against target enzymes (e.g., kinases) using fluorescence-based assays. Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference .
- Dose-response curves : Use IC₅₀ values to quantify potency. Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .
Advanced: Designing SAR studies around halogen substituents – what parameters matter?
- Steric vs. electronic effects : Replace iodine with bromine/chlorine to assess size-dependent activity. Fluorine’s electronegativity impacts hydrogen bonding; compare logP values (e.g., using ChemAxon) to correlate with membrane permeability .
- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to visualize halogen bonding interactions .
Basic: What safety protocols are essential for handling this compound?
- PPE : Use nitrile gloves, lab coats, and goggles. Halogenated anilines are toxic via inhalation/skin contact .
- Storage : Keep in amber vials at RT, desiccated. Degradation products (e.g., quinones) form under light/moisture .
Advanced: How does solvent choice impact stability during long-term storage?
- Degradation kinetics : Monitor via accelerated stability studies (40°C/75% RH). Aprotic solvents (e.g., DMF) reduce hydrolysis compared to alcohols .
- LC-MS tracking : Identify degradation products (e.g., dehalogenated species) and adjust storage to inert atmospheres (N₂) .
Basic: What solvents are optimal for solubility in reaction workflows?
- Polar aprotic solvents : DMSO or DMF dissolve the compound at >10 mM. For Suzuki couplings, use degassed THF/water mixtures (4:1) .
- Precipitation issues : Add antisolvents (e.g., hexane) to recover product if crystallization fails .
Advanced: Can computational models predict reactivity in cross-coupling reactions?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition (e.g., Pd(0) with C-I bonds). Compare activation energies for different halogen sequences .
- Machine learning : Train models on existing halogenated aniline datasets to forecast reaction yields or byproduct risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
